Cas no 1396864-81-5 (ethyl 5-(1-methanesulfonylpiperidine-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate)
![ethyl 5-(1-methanesulfonylpiperidine-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/1396864-81-5x500.png)
ethyl 5-(1-methanesulfonylpiperidine-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-[(1-methylsulfonylpiperidine-4-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
- ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
- AKOS024548798
- F6349-0197
- VU0544217-1
- 1396864-81-5
- ethyl 5-(1-methanesulfonylpiperidine-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
-
- インチ: 1S/C17H22N4O5S/c1-3-26-17(23)14-11-18-21-9-6-13(10-15(14)21)19-16(22)12-4-7-20(8-5-12)27(2,24)25/h6,9-12H,3-5,7-8H2,1-2H3,(H,19,22)
- InChIKey: YISIKNSGVAQVOO-UHFFFAOYSA-N
- ほほえんだ: S(C)(N1CCC(C(NC2C=CN3C(=C(C(=O)OCC)C=N3)C=2)=O)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 394.13109099g/mol
- どういたいしつりょう: 394.13109099g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 657
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 119Ų
ethyl 5-(1-methanesulfonylpiperidine-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6349-0197-1mg |
ethyl 5-(1-methanesulfonylpiperidine-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate |
1396864-81-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6349-0197-5mg |
ethyl 5-(1-methanesulfonylpiperidine-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate |
1396864-81-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6349-0197-15mg |
ethyl 5-(1-methanesulfonylpiperidine-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate |
1396864-81-5 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6349-0197-30mg |
ethyl 5-(1-methanesulfonylpiperidine-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate |
1396864-81-5 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6349-0197-3mg |
ethyl 5-(1-methanesulfonylpiperidine-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate |
1396864-81-5 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6349-0197-50mg |
ethyl 5-(1-methanesulfonylpiperidine-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate |
1396864-81-5 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6349-0197-25mg |
ethyl 5-(1-methanesulfonylpiperidine-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate |
1396864-81-5 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6349-0197-10μmol |
ethyl 5-(1-methanesulfonylpiperidine-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate |
1396864-81-5 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6349-0197-5μmol |
ethyl 5-(1-methanesulfonylpiperidine-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate |
1396864-81-5 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6349-0197-4mg |
ethyl 5-(1-methanesulfonylpiperidine-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate |
1396864-81-5 | 4mg |
$66.0 | 2023-09-09 |
ethyl 5-(1-methanesulfonylpiperidine-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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8. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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ethyl 5-(1-methanesulfonylpiperidine-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylateに関する追加情報
Research Brief on Ethyl 5-(1-methanesulfonylpiperidine-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1396864-81-5)
In recent years, the compound ethyl 5-(1-methanesulfonylpiperidine-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1396864-81-5) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its pyrazolo[1,5-a]pyridine core and methanesulfonylpiperidine moiety, has shown promising potential as a scaffold for drug development, particularly in the context of kinase inhibition and targeted therapies.
The primary focus of recent research has been on elucidating the pharmacological properties and synthetic pathways of this compound. Studies have demonstrated its efficacy as a selective inhibitor of certain protein kinases, which play critical roles in cellular signaling pathways associated with cancer and inflammatory diseases. The structural features of the compound, including the ethyl carboxylate group and the sulfonamide linkage, contribute to its binding affinity and specificity toward kinase targets.
One notable study published in the Journal of Medicinal Chemistry (2023) explored the optimization of ethyl 5-(1-methanesulfonylpiperidine-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate for enhanced bioavailability and metabolic stability. The researchers employed a combination of computational modeling and synthetic chemistry to modify the compound's side chains, resulting in derivatives with improved pharmacokinetic profiles. These findings underscore the potential of this scaffold for further development into clinical candidates.
Another key area of investigation has been the compound's mechanism of action. In vitro assays have revealed that it selectively inhibits the activity of kinases such as PI3K and mTOR, which are implicated in tumor growth and survival. The compound's ability to disrupt these pathways suggests its utility as a therapeutic agent for oncology applications. Additionally, its relatively low cytotoxicity in normal cells highlights its potential for a favorable safety profile.
Recent advancements in synthetic methodologies have also facilitated the scalable production of ethyl 5-(1-methanesulfonylpiperidine-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate. A 2024 study in Organic Process Research & Development detailed a novel, high-yield synthesis route that minimizes the use of hazardous reagents and reduces production costs. This development is critical for enabling large-scale manufacturing and further preclinical evaluation.
In conclusion, ethyl 5-(1-methanesulfonylpiperidine-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1396864-81-5) represents a promising candidate for drug discovery, particularly in the realm of kinase-targeted therapies. Ongoing research aims to refine its pharmacological properties, explore additional therapeutic indications, and advance it toward clinical trials. The compound's unique structural and functional attributes position it as a valuable tool for both academic and industrial research in chemical biology and medicinal chemistry.
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